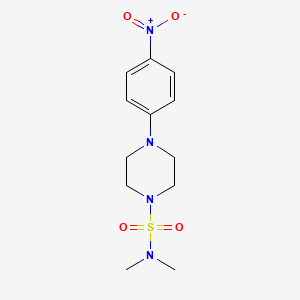

![molecular formula C14H12F3N5O B2442415 1-メチル-N-((7-(トリフルオロメチル)-[1,2,4]トリアゾロ[4,3-a]ピリジン-3-イル)メチル)-1H-ピロール-2-カルボキサミド CAS No. 2034277-51-3](/img/structure/B2442415.png)

1-メチル-N-((7-(トリフルオロメチル)-[1,2,4]トリアゾロ[4,3-a]ピリジン-3-イル)メチル)-1H-ピロール-2-カルボキサミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

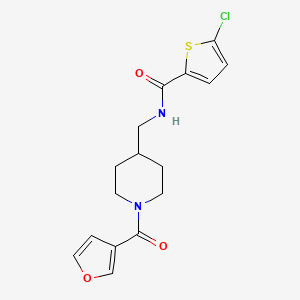

1-methyl-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide is a useful research compound. Its molecular formula is C14H12F3N5O and its molecular weight is 323.279. The purity is usually 95%.

The exact mass of the compound 1-methyl-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-methyl-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-methyl-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

- 研究者らは、この化合物を含む一連の新規トリアゾロ[4,3-a]ピラジン誘導体を合成し、その抗菌活性を評価しました . これらの誘導体のいくつかは、グラム陽性菌である黄色ブドウ球菌とグラム陰性菌である大腸菌の両方に対して、中等度から良好な抗菌活性を示しました。特に、化合物2eは、第一選択薬であるアンプシリンに匹敵する優れた抗菌活性を示しました。

- トリアゾールなどの窒素含有ヘテロ環は、創薬のための重要な構成要素です。 この化合物のユニークな構造は、効力を高め、毒性を低減した新規医薬品を設計するための機会を提供する可能性があります .

- この化合物に関する具体的な研究は少ないですが、関連するトリアゾロ誘導体は、抗ウイルス特性について調査されています . さらなる探求により、抗ウイルス剤としての可能性が明らかになる可能性があります。

抗菌活性

創薬

抗ウイルス研究

作用機序

Target of Action

Compounds with similar structures, such as the [1,2,4]triazolo[4,3-a]quinoxaline derivatives, have been synthesized as potential antiviral and antimicrobial agents .

Mode of Action

It’s worth noting that triazole compounds, which are part of the structure of this compound, are known to interact with a variety of enzymes and receptors in biological systems . This interaction can lead to a wide range of biological activities.

Biochemical Pathways

Compounds with similar structures have been found to exhibit a broad spectrum of pharmaceutical activity . This suggests that they may interact with multiple biochemical pathways.

Pharmacokinetics

It is known that the presence of a trifluoromethyl group can significantly improve the physicochemical and pharmacological properties of parent molecules . This could potentially enhance the bioavailability of this compound.

Result of Action

Compounds with similar structures have been found to exhibit antiviral and antimicrobial activities . This suggests that the compound could potentially inhibit the growth of certain viruses and microbes.

Action Environment

It is known that the synthesis of similar compounds can be influenced by various factors, including the choice of starting materials and the conditions of the reaction .

特性

IUPAC Name |

1-methyl-N-[[7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]pyrrole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12F3N5O/c1-21-5-2-3-10(21)13(23)18-8-12-20-19-11-7-9(14(15,16)17)4-6-22(11)12/h2-7H,8H2,1H3,(H,18,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAQMEXZPRSISFV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C(=O)NCC2=NN=C3N2C=CC(=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12F3N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

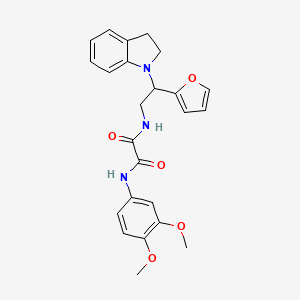

![3-[(4-fluorophenyl)methyl]-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2442333.png)

![2-({4-amino-5-[(4-methoxyphenyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-butylphenyl)acetamide](/img/structure/B2442335.png)

![N-(2-benzoyl-4-bromophenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2442339.png)

![3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-7-yl propanoate](/img/structure/B2442345.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)pivalamide](/img/structure/B2442347.png)

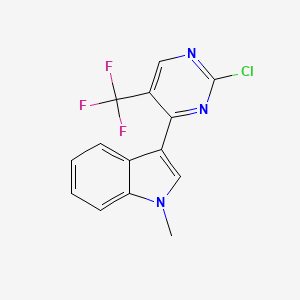

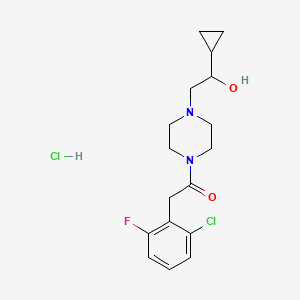

![2-Ethyl-5-((4-hydroxypiperidin-1-yl)(3-(trifluoromethyl)phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2442348.png)

![N-benzyl-2-{[5-(3-methylphenyl)-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}acetamide](/img/structure/B2442352.png)

![N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide](/img/structure/B2442355.png)